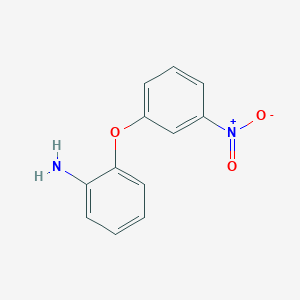

2-(3-Nitrophenoxy)aniline

Description

Contextual Significance in Modern Organic Chemistry Research

The significance of 2-(3-Nitrophenoxy)aniline in modern organic chemistry stems from its identity as a functionalized diaryl ether. The diaryl ether scaffold is prevalent in numerous natural products and is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in many biologically active compounds. researchgate.netnih.gov These structures are noted for their metabolic stability, lipid solubility, and ability to penetrate cell membranes. researchgate.netnih.gov

The specific arrangement of functional groups in this compound makes it a versatile synthetic intermediate. The aniline (B41778) portion of the molecule can readily undergo a variety of coupling reactions, while the nitro group serves two key purposes. Firstly, as a strong electron-withdrawing group, it influences the reactivity of the aromatic rings. cymitquimica.com Secondly, the nitro group can be chemically reduced to form a primary amine, providing an additional site for further functionalization. smolecule.com This dual reactivity allows for the construction of more complex molecules, positioning compounds like this compound as valuable building blocks in the synthesis of pharmaceuticals, dyes, and materials. researchgate.netcymitquimica.comsmolecule.com For instance, the general class of nitrophenoxy anilines serves as precursors in the synthesis of various heterocyclic compounds and other complex organic structures. ijsdr.orgrsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 93352-53-5 |

| Molecular Formula | C12H10N2O3 |

| Molecular Weight | 230.22 g/mol |

Overview of Research Trajectories and Scholarly Contributions related to this compound and its Analogues

Research related to this compound and its analogues has primarily focused on the development of synthetic methodologies and the exploration of their potential applications, particularly in medicinal chemistry.

A significant trajectory in this field has been the advancement of cross-coupling reactions to form the diaryl ether or the carbon-nitrogen bonds present in these molecules. Historically, the Ullmann condensation was the classical method for synthesizing diaryl ethers, though it often required harsh reaction conditions. rsc.org Modern methods, such as the palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Chan-Lam coupling, have provided milder and more efficient routes. rsc.orgorganic-chemistry.orgwikipedia.org The Buchwald-Hartwig reaction, in particular, has become a cornerstone for synthesizing aryl amines from aryl halides and has been successfully applied to the synthesis of complex aniline derivatives. wikipedia.orgscienceopen.comorganic-chemistry.org Research has demonstrated the synthesis of bis(2-nitrophenyl)amine (B107571) derivatives via Buchwald-Hartwig coupling, which are then used as precursors for phenazines. acs.org Furthermore, recent innovations have explored the use of nitroarenes directly in Buchwald-Hartwig-type couplings, eliminating the need for pre-functionalized aryl halides. rsc.org

Scholarly contributions have extensively documented the synthesis of various analogues for biological evaluation. For example, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and assessed for their antitubercular activity, with some compounds showing high potency against Mycobacterium tuberculosis. nih.gov Another study focused on synthesizing N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, derived from a nitrophenoxy aniline intermediate, for evaluation as potential anthelmintic agents. ijsdr.org These studies highlight a clear research trend: the use of the nitrophenoxy aniline scaffold as a template for generating libraries of compounds for drug discovery. researchgate.netnih.gov The findings from these studies on analogues provide a strong rationale for the continued investigation of this compound as a key intermediate in the development of novel therapeutic agents and functional materials.

Table 2: Examples of Research on Analogues of this compound

| Analogue/Derivative Class | Synthetic Method Highlight | Research Application/Focus | Reference |

|---|---|---|---|

| Bis(2-nitrophenyl)amine derivatives | Buchwald–Hartwig coupling | Synthesis of phenazine (B1670421) derivatives | acs.org |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamides | Williamson ether synthesis followed by condensation | Development of novel antitubercular agents | nih.gov |

| N-[4-(4-nitrophenoxy)phenyl]-1,3-thiazol-2-amines | Cyclization of a thiourea (B124793) intermediate | Evaluation for anthelmintic activity | ijsdr.org |

| 2-(3-Methyl-4-nitrophenoxy)aniline | Nitration followed by coupling | Building block for pharmaceuticals and dyes | smolecule.com |

Synthetic Methodologies for this compound and Related Structural Motifs

The synthesis of this compound, a diaryl ether, involves the formation of a crucial carbon-oxygen (C-O) bond between two aromatic rings. A variety of synthetic strategies have been developed for the construction of such diaryl ether linkages, ranging from classical methods to modern catalytic systems. These methodologies can be broadly categorized into established pathways and contemporary innovations, each with its own set of advantages and limitations.

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O3 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

2-(3-nitrophenoxy)aniline |

InChI |

InChI=1S/C12H10N2O3/c13-11-6-1-2-7-12(11)17-10-5-3-4-9(8-10)14(15)16/h1-8H,13H2 |

InChI Key |

CXFJBLOZQBCZTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 3 Nitrophenoxy Aniline

Elucidation of Reaction Mechanisms in Formation Pathways

The formation of 2-(3-Nitrophenoxy)aniline, a diaryl ether, typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This process involves the displacement of a leaving group on an aromatic ring by a nucleophile. In the synthesis of this compound, the reaction generally involves a substituted phenol (B47542) and an activated haloarene. The presence of an electron-wielding group, such as a nitro group, is crucial for activating the aromatic ring towards nucleophilic attack.

Role of Meisenheimer Complexes in SNAr Processes

A key feature of the SNAr mechanism is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the synthesis of this compound, the nucleophile (a phenoxide) attacks the carbon atom bearing the leaving group on the nitro-activated aromatic ring. This addition step disrupts the aromaticity of the ring and forms the negatively charged Meisenheimer complex. The stability of this intermediate is critical for the reaction to proceed and is significantly enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge through resonance. The subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the final diaryl ether product. Some modern catalytic pathways, for instance using nickel-based catalysts, can bypass the high-energy Meisenheimer complex, allowing for milder reaction conditions.

Base-Catalyzed and Uncatalyzed Reaction Mechanisms

The formation of this compound is often facilitated by the presence of a base. The base plays a crucial role in deprotonating the phenolic reactant to generate the more nucleophilic phenoxide ion. The strength and concentration of the base can significantly influence the reaction rate. Common bases used include potassium carbonate, sodium hydroxide, and potassium tert-butoxide.

While base catalysis is common, the reaction can, in some instances, proceed without a catalyst, although typically requiring more forcing conditions such as higher temperatures. In uncatalyzed reactions, the nucleophilicity of the neutral phenol is lower, leading to a slower reaction rate. The choice between a catalyzed and uncatalyzed approach often depends on the specific substrates and desired reaction conditions.

Studies on the Reactivity of the Aniline (B41778) Moiety in this compound

The aniline moiety in this compound possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. quora.com However, the reactivity of this amino group is modulated by the electronic effects of the rest of the molecule. Aromatic amines are generally weaker bases than aliphatic amines because the lone pair on the nitrogen can be delocalized into the aromatic ring. noaa.gov

Nucleophilic Behavior and Proton Transfer Dynamics

The nucleophilic character of the aniline's amino group allows it to participate in various reactions, such as acylation and alkylation. The lone pair of electrons on the nitrogen can attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Proton transfer is a fundamental process influencing the reactivity of the aniline moiety. In acidic conditions, the amino group can be protonated to form an anilinium ion. This protonation significantly alters the electronic properties of the molecule, converting the electron-donating amino group into a strongly electron-withdrawing and deactivating anilinium group. chemistrysteps.com This change has profound implications for subsequent reactions, particularly electrophilic aromatic substitution on the aniline ring.

Investigations into Nitro Group Transformations and Reduction Pathways

The nitro group is a versatile functional group that can undergo a variety of transformations, with reduction to an amino group being one of the most significant. This conversion is a key step in many synthetic sequences, as it transforms an electron-withdrawing group into an electron-donating group, thereby altering the chemical properties of the molecule. masterorganicchemistry.com

The reduction of the nitro group in this compound to form 2-(3-aminophenoxy)aniline (B3318409) can be achieved using several methods. wikipedia.org Catalytic hydrogenation is a widely used technique, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel in the presence of hydrogen gas. commonorganicchemistry.comyoutube.com Another common approach is the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. masterorganicchemistry.comyoutube.com These methods are generally efficient and can often be performed under mild conditions. rsc.org The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule.

| Reducing Agent/System | Typical Conditions | Product |

| H₂/Pd-C | Hydrogen gas, solvent (e.g., ethanol (B145695), ethyl acetate) | Amine |

| Fe/HCl | Acidic aqueous solution | Amine |

| SnCl₂ | Acidic solution | Amine |

| Na₂S₂O₄ (Sodium dithionite) | Aqueous or alcoholic solution | Amine |

| Zinc dust/NH₄Cl | Aqueous ammonium (B1175870) chloride | Hydroxylamine (B1172632) |

Aromatic Ring Activation and Regioselectivity in Electrophilic/Nucleophilic Attack

The substituents on the two aromatic rings of this compound dictate their reactivity towards electrophilic and nucleophilic attack. The directing effects of these groups determine the position of substitution (regioselectivity). msu.edu

On the aniline ring, the amino group (-NH₂) is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. chemistrysteps.commasterorganicchemistry.com This is due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance, stabilizing the carbocation intermediate formed during the attack. chemistrysteps.com Conversely, the phenoxy group is also an activating, ortho-, para-directing substituent.

On the other aromatic ring, the nitro group (-NO₂) is a strong deactivating group and a meta-director for electrophilic aromatic substitution. masterorganicchemistry.com It withdraws electron density from the ring both inductively and by resonance, making the ring less susceptible to attack by electrophiles. libretexts.org Any electrophilic attack will be directed to the positions meta to the nitro group.

For nucleophilic aromatic substitution, the opposite is true. The nitro group activates the ring it is on towards nucleophilic attack, particularly at the ortho and para positions relative to it. msu.edu The aniline ring, being electron-rich due to the amino group, is generally not susceptible to nucleophilic attack unless a leaving group is present and the conditions are forcing. rsc.org

| Ring | Substituent | Effect on Electrophilic Aromatic Substitution | Directing Influence (Electrophilic) | Effect on Nucleophilic Aromatic Substitution |

| Aniline Ring | -NH₂ | Activating | Ortho, Para | Deactivating |

| Aniline Ring | -O-Ar | Activating | Ortho, Para | Deactivating |

| Nitrophenyl Ring | -NO₂ | Deactivating | Meta | Activating |

| Nitrophenyl Ring | -O-Ar | Activating | Ortho, Para | Deactivating |

Derivatization and Functionalization Strategies of 2 3 Nitrophenoxy Aniline

Amino Group Functionalizations

The primary amino group in 2-(3-nitrophenoxy)aniline is a key site for a variety of functionalization reactions, including acylation, alkylation, arylation, and condensation reactions to form Schiff bases, as well as its use in the construction of heterocyclic systems.

The nucleophilic nature of the amino group readily allows for the introduction of acyl, alkyl, and aryl substituents.

Acylation of this compound can be achieved using various acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride in a suitable solvent like dichloromethane (B109758) or pyridine (B92270) would yield N-(2-(3-nitrophenoxy)phenyl)acetamide. The general conditions for such reactions are well-established for anilines. A ruthenium(II)-catalyzed ortho-acylation of N-(2-pyridyl)-anilines using α-oxycarboxylic acids as acyl sources has been described as an efficient method. rsc.orgresearchgate.net

Alkylation of the amino group can be performed using alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination offers a more controlled method for mono-alkylation, where the aniline (B41778) is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ. A one-pot reductive mono-N-alkylation of aniline and nitroarene derivatives using various aldehydes with a Pd/C catalyst has been shown to be an efficient and environmentally friendly method. researchgate.net Water-soluble arene–ruthenium complexes with aniline-based ligands have also been effectively used as catalysts for the N-alkylation of amines. dntb.gov.uagoogle.com

Arylation introduces an aromatic ring to the amino group, typically through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the aniline with an aryl halide or triflate. Ligand-promoted meta-C–H arylation of anilines has also been developed using a versatile 3-acetylamino-2-hydroxypyridine class of ligands. nih.govnih.gov

Table 1: Representative Amino Group Functionalization Reactions

| Reaction Type | Reagent/Catalyst | Product Class | Typical Conditions |

| Acylation | Acyl chloride/anhydride, Base | N-acyl-2-(3-nitrophenoxy)aniline | Inert solvent, room temperature or gentle heating |

| Alkylation | Alkyl halide, Base | N-alkyl-2-(3-nitrophenoxy)aniline | Polar aprotic solvent, heating |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH3CN) | N-alkyl-2-(3-nitrophenoxy)aniline | Methanol or other protic solvent, mild acidic conditions |

| Arylation | Aryl halide, Pd catalyst, Ligand, Base | N-aryl-2-(3-nitrophenoxy)aniline | Anhydrous solvent (e.g., toluene), inert atmosphere, heating |

The reaction of the primary amino group of this compound with aldehydes or ketones under acidic or basic catalysis yields imines, commonly known as Schiff bases. These compounds are valuable intermediates in organic synthesis and can also exhibit interesting biological activities. The formation of a Schiff base from m-nitro aniline and various benzaldehydes has been reported to proceed efficiently. isca.in Similarly, Schiff bases have been synthesized from p-nitrobenzaldehyde and m-nitro aniline. escholarship.orgchemsociety.org.ng The general reaction involves refluxing the aniline and the carbonyl compound in a solvent like ethanol (B145695), often with a catalytic amount of acid.

Table 2: Examples of Schiff Base Formation

| Aldehyde/Ketone | Schiff Base Product Name |

| Benzaldehyde | N-benzylidene-2-(3-nitrophenoxy)aniline |

| Salicylaldehyde (B1680747) | 2-(((2-(3-nitrophenoxy)phenyl)imino)methyl)phenol |

| Acetone | N-(propan-2-ylidene)-2-(3-nitrophenoxy)aniline |

The amino group of this compound can serve as a key nucleophile in the synthesis of various nitrogen-containing heterocyclic compounds. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of benzodiazepine (B76468) derivatives. Furthermore, diazotization of the amino group followed by coupling reactions can be a pathway to triazole systems. The synthesis of 1,2,3-triazole derivatives based on aniline molecules has been explored, highlighting the versatility of the amino group in forming heterocyclic rings. mdpi.com The synthesis of various N-heterocycles through greener methods, such as microwave-assisted synthesis, has also been reported for aniline derivatives. mdpi.com

Nitro Group Reductions and Transformations

The nitro group of this compound offers a different set of opportunities for functionalization, primarily through its reduction to an amino group, which can then undergo further reactions.

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under a hydrogen atmosphere is a common and efficient method. youtube.com Chemical reducing agents like tin(II) chloride in hydrochloric acid, or iron powder in acidic medium are also widely used. The selective reduction of aromatic nitro compounds to the corresponding anilines is a well-established process. acs.org This transformation of this compound would yield 2-(3-aminophenoxy)aniline (B3318409), a diamine that can be used as a building block for more complex molecules.

Table 3: Common Reagents for Nitro Group Reduction

| Reducing Agent | Reaction Conditions |

| H2, Pd/C | Protic solvent (e.g., ethanol, ethyl acetate), room temperature, atmospheric or elevated pressure |

| Fe, HCl/CH3COOH | Aqueous or alcoholic solvent, heating |

| SnCl2·2H2O, HCl | Concentrated HCl, heating |

| Na2S2O4 | Biphasic system (e.g., water/dichloromethane), phase transfer catalyst |

While reduction to an amine is the most common transformation, the nitro group can be converted into other functional groups under specific conditions. For instance, partial reduction can lead to nitroso or hydroxylamino derivatives. However, achieving high selectivity for these intermediates can be challenging. More complex transformations, such as the conversion of a nitro group to a nitrile, have been reported for certain aromatic nitro compounds using reagents like ethyl cyanoacetate (B8463686) in the presence of a strong base. stackexchange.com Additionally, the direct substitution of the nitro group with other functionalities is generally difficult but can be achieved in some activated systems.

Phenoxy Ring Modification and Substitution Patterns

The phenoxy ring of this compound is substituted with two key groups that govern its reactivity towards further functionalization: the ether oxygen linking it to the aniline ring and the nitro group at the meta position.

Activating and Directing Effects: The ether oxygen is an activating group, meaning it increases the electron density of the aromatic ring through resonance, making it more susceptible to electrophilic attack. It is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para relative to itself.

Predicted Regioselectivity:

In this compound, these two effects are at play simultaneously on the phenoxy ring. The positions available for substitution are C2', C4', C5', and C6'.

The ether oxygen (at C1') directs incoming electrophiles to positions C2', C4', and C6'.

The nitro group (at C3') directs incoming electrophiles to position C5'.

Typically, in molecules with competing directing groups, the activating group's influence on the position of substitution is dominant, although the deactivating group will still significantly reduce the reaction rate. Therefore, electrophilic substitution is most likely to occur at the positions activated by the ether linkage.

Position C2' and C6' (ortho to ether): These positions are activated by the ether group.

Position C4' (para to ether): This position is also activated by the ether group.

Position C5' (meta to ether, meta to nitro): This position is deactivated by the ether group but is the target for the meta-directing nitro group.

Given the stronger directing power of the activating ether group, substitution would be predicted to favor the ortho and para positions (C2', C4', C6'). However, steric hindrance from the adjacent bulky nitro group might reduce the accessibility of the C2' position. Consequently, the most probable sites for electrophilic attack are the C4' and C6' positions .

Without experimental data, it is not possible to provide a quantitative distribution of the resulting isomers. The table below outlines the predicted outcomes for common electrophilic aromatic substitution reactions based on these chemical principles.

| Reaction Type | Typical Reagents | Predicted Major Products on Phenoxy Ring | Rationale |

|---|---|---|---|

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | 2-(4-Bromo-3-nitrophenoxy)aniline and 2-(6-Bromo-3-nitrophenoxy)aniline | The ether group directs the electrophile (Br⁺) to the ortho and para positions. The C4' and C6' positions are favored. |

| Nitration | HNO₃, H₂SO₄ | 2-(3,4-Dinitrophenoxy)aniline and 2-(3,6-Dinitrophenoxy)aniline | The incoming nitronium ion (NO₂⁺) is directed by the activating ether group, despite the presence of a deactivating nitro group. |

| Sulfonation | Fuming H₂SO₄ | 4-(2-Anilinophenoxy)-2-nitrobenzenesulfonic acid and 2-(2-Anilinophenoxy)-4-nitrobenzenesulfonic acid | The SO₃ electrophile will be directed to the positions activated by the ether linkage (C4' and C6'). |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed. | The phenoxy ring is strongly deactivated by the nitro group, which generally prevents Friedel-Crafts reactions. |

Stereochemical Considerations and Regioselectivity in Derivatization Processes

Regioselectivity:

Stereochemical Considerations:

The parent molecule, this compound, is achiral and does not possess any stereocenters.

Introduction of Achiral Substituents: Most common electrophilic aromatic substitution reactions, such as those listed above, involve the introduction of small, achiral functional groups (-Br, -NO2, -SO3H). These reactions would result in achiral products, and thus, stereochemical issues are not a primary concern.

Atropisomerism: Diaryl ethers can exhibit a form of axial chirality known as atropisomerism if rotation around the C-O-C bond is sufficiently restricted. This typically requires the presence of bulky substituents at the positions ortho to the ether linkage on both rings. For this compound, the substituents ortho to the ether bridge are a hydrogen on the aniline ring and the C2' and C6' positions on the phenoxy ring. Derivatization at these ortho positions (C2' or C6') with a sufficiently large group could potentially create a barrier to rotation, leading to the formation of stable, separable atropisomers (enantiomers). However, without specific examples of such derivatizations, this remains a theoretical possibility. The synthesis of such chiral diaryl ethers would require either the use of a chiral catalyst to achieve an enantioselective reaction or the separation of a racemic mixture of atropisomers.

Computational and Theoretical Studies on 2 3 Nitrophenoxy Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-(3-Nitrophenoxy)aniline. These computational methods, rooted in quantum mechanics, provide detailed insights into molecular geometries, electronic properties, and the distribution of electrons, which collectively govern the compound's chemical behavior. Techniques such as Density Functional Theory (DFT) and Ab initio Hartree-Fock (HF) methods are commonly employed to model these characteristics with a high degree of accuracy. nih.gov By solving approximations of the Schrödinger equation, these methods can map out the electron density, identify orbital energies, and calculate various molecular descriptors that are crucial for understanding reaction mechanisms and predicting the outcomes of chemical transformations. imist.ma

Density Functional Theory (DFT) has become a primary computational method for investigating the properties of organic molecules due to its favorable balance of accuracy and computational cost. mdpi.com For this compound, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-31G* or 6-311G**, are used to determine its ground-state molecular structure and electronic properties. nih.govmdpi.com

The first step in a DFT study is geometry optimization, which locates the minimum energy conformation of the molecule. researchgate.net This process yields precise information on bond lengths, bond angles, and dihedral (torsion) angles that define the molecule's three-dimensional shape. For this compound, calculations would reveal a non-planar structure, characterized by a significant twist between the aniline (B41778) and nitrophenyl rings.

Beyond geometry, DFT is used to calculate key electronic properties that influence reactivity. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com In this compound, the MEP would show negative potential around the oxygen atoms of the nitro group and the ether linkage, and a positive potential near the amine hydrogens, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. Other calculated properties include the dipole moment, which quantifies molecular polarity, and Mulliken or Natural Bond Orbital (NBO) charge analysis, which assigns partial charges to each atom.

| Property | Calculated Value | Significance |

|---|---|---|

| Optimized Bond Length (C-Namine) | ~1.40 Å | Indicates partial double bond character due to resonance with the aniline ring. |

| Optimized Bond Length (C-Oether) | ~1.37 Å | Typical length for an aryl ether bond. |

| Dihedral Angle (Caniline-N-Cipso-Cnitrophenyl) | Highly non-planar | Defines the twist of the aniline ring relative to the ether linkage. |

| Dihedral Angle (Cnitrophenyl-O-Cipso-Caniline) | Highly non-planar | Indicates a twisted conformation around the ether bond, minimizing steric hindrance. |

| Dipole Moment | High | Reflects the molecule's significant polarity due to the nitro and amino groups. |

| MEP Minimum (Nitro Group) | Negative | Indicates an electron-rich region, susceptible to electrophilic attack or hydrogen bonding. |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnih.gov The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as the electron acceptor (electrophile). youtube.com The energy, shape, and location of these two orbitals are critical for predicting how a molecule will react. unesp.br

For this compound, the electronic properties of the two aromatic rings are distinct. The aniline ring, with its electron-donating amino group (-NH2), is electron-rich. Conversely, the nitrophenyl ring, bearing a strong electron-withdrawing nitro group (-NO2), is electron-poor. This electronic dichotomy is directly reflected in the frontier orbitals:

HOMO: The HOMO is expected to be localized primarily on the electron-rich aniline moiety, including the nitrogen atom of the amino group. This localization signifies that the molecule's nucleophilic character originates from this part of the structure.

LUMO: The LUMO is predominantly located on the electron-deficient nitrophenyl ring. This indicates that the molecule will accept electrons, or be attacked by a nucleophile, at this ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is another crucial parameter. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. imist.ma The distinct separation of the HOMO and LUMO in this compound makes it an ideal candidate for intramolecular reactions, where the nucleophilic aniline part can attack the electrophilic nitrophenyl part.

| FMO Parameter | Characteristic in this compound | Predicted Reactivity |

|---|---|---|

| HOMO Energy | Relatively high | Good electron-donating (nucleophilic) ability. youtube.com |

| HOMO Localization | Aniline ring and -NH2 group | Site of nucleophilicity; reactions with electrophiles will occur here. |

| LUMO Energy | Relatively low | Good electron-accepting (electrophilic) ability. |

| LUMO Localization | Nitrophenyl ring | Site of electrophilicity; susceptible to attack by nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Relatively small | High chemical reactivity and polarizability. imist.ma |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools to model the entire course of a chemical reaction, identifying intermediates, transition states, and calculating the energy barriers that govern the reaction rate. For this compound, a key transformation is its intramolecular cyclization via a Smiles rearrangement to form dibenzo[b,f] nih.govmdpi.comoxazepine derivatives. rsc.org This process is a type of intramolecular Nucleophilic Aromatic Substitution (SNAr).

The reaction pathway can be mapped computationally by calculating the potential energy surface. The mechanism proceeds as follows:

Nucleophilic Attack: The reaction is initiated by the nucleophilic nitrogen atom of the amino group attacking the electron-deficient nitrophenyl ring. The most favorable site for this attack is the ipso-carbon—the carbon atom directly attached to the ether oxygen.

Formation of a Meisenheimer Complex: This attack leads to the formation of a high-energy, anionic spirocyclic intermediate known as a Meisenheimer complex. nih.govmdpi.com This complex is a key intermediate in many SNAr reactions.

Transition State: The point of highest energy along the reaction coordinate leading to the Meisenheimer complex is the transition state. Its structure and energy determine the activation energy (Ea) of this rate-limiting step. DFT calculations can locate the geometry of this transition state and confirm it by identifying a single imaginary vibrational frequency.

Ring Opening and Rearrangement: The Meisenheimer complex is transient and undergoes further rearrangement, typically involving the cleavage of the C-O ether bond, to form the final cyclized product.

By modeling this pathway, chemists can understand the feasibility of the reaction and how substituents on the aromatic rings might affect the reaction rate by stabilizing or destabilizing the transition state and intermediate. For instance, the strong electron-withdrawing nitro group is crucial for activating the ring towards the initial nucleophilic attack and stabilizing the anionic Meisenheimer intermediate. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of this compound is critical to its reactivity, particularly for intramolecular reactions where specific spatial arrangements of reacting groups are required. Conformational analysis involves identifying the stable arrangements (conformers) of the molecule and the energy barriers for converting between them. researchgate.net

Static calculations, such as DFT geometry optimization, can identify the lowest-energy conformer. For this compound, this conformer is expected to be significantly non-planar. The steric repulsion between the two aromatic rings and the electronic preferences of the central C-O-C ether linkage prevent the molecule from adopting a flat structure. This results in significant dihedral angles, meaning the two rings are twisted relative to each other.

While static calculations provide a snapshot, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.govresearchgate.net MD simulations model the movements of atoms by solving Newton's equations of motion, providing a trajectory that reveals how the molecule flexes, bends, and rotates at a given temperature. This approach allows for the exploration of the entire conformational space, identifying not just the most stable conformer but also other accessible conformations and the pathways for interconversion. For a molecule like this compound, MD simulations could reveal the probability of the molecule adopting a conformation suitable for the intramolecular attack required for cyclization.

| Parameter | Description | Expected Value/State |

|---|---|---|

| Overall Conformation | Spatial arrangement of the two aromatic rings. | Non-planar, twisted "butterfly" or "propeller" shape. |

| Caniline-O-Cnitrophenyl Bond Angle | The angle of the central ether linkage. | ~118-120° |

| Inter-ring Dihedral Angle | The angle between the planes of the two aromatic rings. | Large (e.g., > 60°), indicating significant twisting. |

| Conformational Dynamics | Flexibility and interconversion between conformers. | MD simulations would show significant rotational freedom around the C-O and C-N single bonds. |

Theoretical Insights into Intermolecular Interactions (e.g., Hydrogen Bonding, Meisenheimer Complex Stability)

Beyond the properties of a single molecule, theoretical studies can illuminate how molecules of this compound interact with each other and with solvent molecules. These intermolecular interactions are crucial in determining the compound's physical properties (like melting point and solubility) and can influence its reactivity.

In the context of its cyclization reaction, theoretical insights into the stability of the Meisenheimer complex are paramount. This anionic intermediate is a critical species on the reaction pathway. nih.gov Its stability is greatly influenced by two factors:

Electron Delocalization: The negative charge is delocalized over the electron-deficient nitrophenyl ring, with significant density on the nitro group's oxygen atoms. This delocalization is the primary source of its stability.

Solvent and Counter-ion Effects: In solution, polar solvents can stabilize the charged complex. Furthermore, interactions with counter-ions or hydrogen bonding from protic solvents (like water) can further enhance its stability. acs.orgnih.gov

Computational models can quantify the stability of the Meisenheimer complex and explore how these interactions modulate the energy landscape of the reaction.

Analysis of Regiodivergent Reactions and Nucleophilic Attack Sites

Regiodivergent reactions are those in which a single reactant can lead to multiple constitutional isomers depending on the reaction conditions or the subtle electronic properties of the substrate. For this compound, the key question of regioselectivity revolves around the site of nucleophilic attack.

The molecule possesses several potential nucleophilic and electrophilic sites. The primary nucleophilic center is the nitrogen atom of the amino group. The aniline ring itself is also nucleophilic, particularly at the ortho and para positions relative to the activating amino group. The electrophilic sites are the carbon atoms of the nitrophenyl ring, which are activated towards nucleophilic attack by the electron-withdrawing nitro group.

In the intramolecular cyclization (Smiles rearrangement), the aniline nitrogen acts as the nucleophile. The regioselectivity of its attack on the nitrophenyl ring can be predicted using computational methods. While several carbon atoms on the nitrophenyl ring are electron-deficient, theoretical calculations can determine the most favorable trajectory for attack. Methods used for this analysis include:

Fukui Functions: These functions are derived from DFT and identify which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net

NBO Analysis: Natural Bond Orbital analysis can be performed on transition state structures to quantify the stabilizing interactions between the lone pair of the attacking nucleophile and the antibonding orbitals (e.g., π*) of the electrophilic ring. nih.gov A strong interaction energy indicates a favorable attack pathway.

Transition State Energy Comparison: The most direct method is to calculate the activation energies for attack at all possible sites. The pathway with the lowest energy barrier will be the kinetically favored product.

For the Smiles rearrangement of this compound, these analyses would predict that the attack occurs preferentially at the ipso-carbon of the nitrophenyl ring, leading to the formation of the spirocyclic Meisenheimer intermediate, which is the necessary precursor for the final dibenzo[b,f] nih.govmdpi.comoxazepine product.

2 3 Nitrophenoxy Aniline As a Synthetic Intermediate for Advanced Organic Architectures

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The unique arrangement of functional groups in 2-(3-Nitrophenoxy)aniline allows it to be a key starting material for the synthesis of various heterocyclic compounds. The primary amino group provides a reactive site for cyclization reactions, while the nitro group can be chemically modified, typically through reduction to an amine, to facilitate further transformations. chemicalbook.comgoogle.com

Construction of Benzoxazines and Quinoxalines

The synthesis of 1,3-benzoxazine derivatives often proceeds via a Mannich condensation reaction, which involves a phenol (B47542), a primary amine, and formaldehyde (B43269). ikm.org.mynih.gov In this context, this compound can serve as the primary amine component. The reaction of this compound with a substituted phenol and formaldehyde would lead to the formation of a 3,4-dihydro-2H-1,3-benzoxazine ring, with the 3-nitrophenoxy phenyl group attached at the 3-position. This approach allows for the incorporation of the bulky and electronically distinct nitrophenoxy moiety into the benzoxazine (B1645224) architecture, offering a pathway to novel functional materials. nih.govbohrium.com

Quinoxalines are typically synthesized through the condensation of an aromatic o-phenylenediamine (B120857) (a 1,2-diamine) with a 1,2-dicarbonyl compound. nih.govsapub.org While this compound is not an o-phenylenediamine itself, its structural motif is central to creating precursors for such syntheses. For example, a related isomer, 2-(3-aminophenoxy)-1-nitrobenzene, can be reduced to form 1-amino-2-(3-aminophenoxy)benzene, an o-phenylenediamine derivative. This diamine can then readily undergo condensation with α-dicarbonyl compounds to yield complex quinoxaline (B1680401) structures. sapub.orgresearchgate.net This highlights the utility of the (aminophenoxy)aniline framework as a key structural element in designing precursors for quinoxaline synthesis.

Synthesis of Phenazine (B1670421) Derivatives

The synthesis of phenazines and related heteroaromatics often relies on the oxidative cyclization of appropriately substituted precursors, such as N-phenyl-o-phenylenediamines. researchgate.netacs.org While the direct cyclization of this compound would not yield a phenazine due to the ether linkage, its reduced form is an ideal precursor for structurally analogous phenoxazine (B87303) systems.

The synthetic pathway involves the chemical reduction of the nitro group in this compound to yield 2-(3-aminophenoxy)aniline (B3318409). bldpharm.com This resulting diamine, which is an o-aminophenol derivative where the hydroxyl group is part of an ether linkage, can undergo intramolecular oxidative cyclization. This reaction connects the two aromatic rings through the formation of a second heterocyclic ring, leading to the construction of a substituted phenoxazine scaffold. Phenoxazines share a core tricyclic structure with phenazines and are of significant interest in materials science and medicinal chemistry.

Building Block in Polymer Chemistry Research

The bifunctional nature of this compound and its derivatives makes it a valuable monomer for the synthesis of advanced polymers. After reduction of the nitro group to a second amine, the resulting diamine can participate in polycondensation reactions to form high-performance polymers like polyimides.

Integration into Conjugated Polymer Systems

Conjugated polymers are characterized by a backbone of alternating single and double bonds, which imparts unique electronic and optical properties. researchgate.net Polyaniline is a well-known example of a conjugated polymer that can be synthesized via electrochemical polymerization. jept.de this compound can be integrated into such systems as a comonomer. The presence of the primary amino group allows it to be copolymerized with other monomers, such as aniline (B41778) or thiophene, through electrochemical methods.

The incorporation of the this compound unit into a polymer chain is expected to influence the final material's properties significantly. The bulky, non-planar nitrophenoxy side group can disrupt chain packing, which may enhance the polymer's solubility in common organic solvents. Furthermore, the strong electron-withdrawing nature of the nitro group can modify the electronic bandgap and redox properties of the resulting conjugated copolymer. researchgate.net These modifications are crucial for tuning the material for specific applications, such as in sensors or electronic devices. rsc.org

Design of Precursor Polymers for Functional Materials

High-performance polymers such as poly(ether imide)s (PEIs) are known for their excellent thermal stability, mechanical strength, and chemical resistance. murraystate.eduwikipedia.org The standard synthesis for PEIs involves the polycondensation reaction between an aromatic diamine and a dianhydride. google.com

The derivative 2-(3-aminophenoxy)aniline, obtained from the reduction of this compound, serves as a suitable diamine monomer for PEI synthesis. bldpharm.com The reaction of this diamine with various aromatic bis(ether anhydride)s results in the formation of a poly(ether imide) with a unique structure. The meta-substituted phenoxy linkage derived from the monomer can impart increased flexibility and solubility compared to polymers made from more rigid, linear diamines.

| Property | Typical Value | Significance |

|---|---|---|

| Glass Transition Temperature (Tg) | 217 °C | Indicates high thermal stability and use temperature. wikipedia.org |

| Density | 1.27 g/cm³ | Relatively lightweight for a high-strength polymer. wikipedia.org |

| Tensile Strength | ~95 MPa | Demonstrates excellent mechanical strength. figshare.com |

| Solvent Resistance | Resistant to many solvents but vulnerable to chlorinated solvents. | Defines its application in various chemical environments. wikipedia.org |

Development of Ligands for Coordination Chemistry Studies

The aniline functional group is a common starting point for the synthesis of ligands used in coordination chemistry. organic-chemistry.org this compound is a valuable precursor for creating multidentate ligands capable of forming stable complexes with a variety of metal ions. tandfonline.com

The most common strategy involves converting the primary amino group into an imine through a condensation reaction with an aldehyde, forming a Schiff base. tandfonline.com For instance, reacting this compound with salicylaldehyde (B1680747) or its derivatives yields a Schiff base ligand with multiple potential donor atoms for metal coordination.

The potential coordination sites in such a ligand include:

The nitrogen atom of the imine group.

The oxygen atom of the phenolic hydroxyl group (from the salicylaldehyde).

The ether oxygen atom linking the two phenyl rings.

The oxygen atoms of the nitro group.

This multiplicity of binding sites allows the ligand to act in a bidentate or potentially tridentate fashion, forming stable chelate rings with metal ions. The presence of the electron-withdrawing nitro group significantly influences the electronic environment of the ligand, which in turn affects the stability, redox potential, and catalytic activity of the resulting metal complexes. tandfonline.com Research has shown that related 2-phenoxyaniline-based Schiff base ligands form stable octahedral complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II). tandfonline.commdpi.com

| Aniline Precursor | Ligand Type | Coordinated Metal Ions | Reference |

|---|---|---|---|

| 2-Phenoxyaniline (B124666) | Schiff Base (from Salicylaldehyde) | Co(II), Ni(II), Cu(II), Zn(II) | tandfonline.com |

| Aniline | N-Salicylidene aniline | Co(II), Cu(II), Y(III), Zr(IV), La(III) | mdpi.com |

| Substituted Anilines | Aniline Ligand | Pd(II) | organic-chemistry.org |

| 2-Nitroaniline | Amide derivative of Gallic Acid | Zn, Cu, Sn | researchgate.net |

Advanced Analytical Methodologies for Research on 2 3 Nitrophenoxy Aniline and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation and Mechanistic Probes

Spectroscopy provides invaluable insight into the molecular architecture of 2-(3-Nitrophenoxy)aniline. By probing the interactions of molecules with electromagnetic radiation, these methods allow for detailed structural elucidation and the observation of chemical transformations in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within the molecule.

In synthetic applications, NMR is pivotal for reaction monitoring. magritek.commagritek.comeuropeanpharmaceuticalreview.com By acquiring spectra at various time points, researchers can track the disappearance of reactant signals and the concurrent emergence of product signals, allowing for the determination of reaction endpoints and the identification of any intermediate species. magritek.comresearchgate.net For instance, the synthesis of a phenoxyaniline (B8288346) derivative would be monitored by observing changes in the chemical shifts of the aromatic protons as the ether linkage is formed.

For structure confirmation, the specific chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are analyzed. The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons and a characteristic broad signal for the amine (-NH₂) protons. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, with the carbons attached to the nitro, amine, and ether functionalities showing characteristic downfield shifts. rsc.orgrsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic Protons | ¹H | 6.5 - 8.5 | The exact position depends on the electronic effects of the substituents (NO₂, NH₂, ether). Protons ortho and para to the nitro group are typically shifted further downfield. rsc.org |

| Amine Protons (-NH₂) | ¹H | 3.5 - 6.0 (broad) | The chemical shift is variable and the signal is often broad. Can be confirmed by D₂O exchange. |

| Aromatic Carbons | ¹³C | 110 - 160 | Carbons directly attached to electronegative atoms (O, N) will appear at the downfield end of this range. The carbon bearing the NO₂ group is significantly deshielded. rsc.orgchemicalbook.com |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence for its defining structural features: the nitro group, the primary amine, and the aryl ether linkage. pressbooks.pub

The nitro (NO₂) group gives rise to two strong and highly characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. spectroscopyonline.com The primary amine (-NH₂) group is identified by a pair of medium-intensity bands in the N-H stretching region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com The presence of a single pair of bands confirms it as a primary amine, distinguishing it from secondary amines (one band) and tertiary amines (no bands in this region). pressbooks.puborgchemboulder.com The aryl ether linkage is confirmed by a strong C-O stretching band.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Primary Aromatic Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 (two bands) | Medium |

| Primary Aromatic Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium |

| Nitro Group (-NO₂) | Asymmetric Stretch | 1570 - 1500 | Strong |

| Nitro Group (-NO₂) | Symmetric Stretch | 1370 - 1300 | Strong |

| Aryl Ether (-C-O-C-) | Asymmetric C-O-C Stretch | 1270 - 1230 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

Data compiled from sources. pressbooks.pubspectroscopyonline.comorgchemboulder.com

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₂H₁₀N₂O₃), the exact mass is 230.0691 Da. Techniques like electrospray ionization (ESI) would be used to generate the protonated molecule [M+H]⁺ at m/z 231. ecut.edu.cn

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to produce characteristic fragment ions. The fragmentation pattern provides a fingerprint that helps to confirm the molecular structure. ecut.edu.cnbohrium.com For this compound, key fragmentations would include cleavage of the ether bonds and losses of small neutral molecules like NO, NO₂, and HCN. ecut.edu.cnmiamioh.edunih.gov

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Ion Formula | Proposed Origin |

| 231 | [C₁₂H₁₁N₂O₃]⁺ | Protonated molecular ion [M+H]⁺ |

| 185 | [C₁₂H₁₁N₂O]⁺ | Loss of NO₂ from [M+H]⁺ |

| 139 | [C₆H₇N₂O₂]⁺ | Cleavage of the ether bond, representing the protonated 3-nitrophenoxy moiety |

| 93 | [C₆H₇N]⁺ | Cleavage of the ether bond, representing the protonated aminophenol moiety |

| 77 | [C₆H₅]⁺ | Loss of NH₃ from the aniline (B41778) fragment researchgate.net |

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density within the crystal lattice. This technique yields precise bond lengths, bond angles, and torsional angles, offering an unambiguous three-dimensional representation of the molecule in the solid state.

Table 4: Crystallographic Data for the Analogous Compound 4-Nitro-2-phenoxyaniline

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.4100 (12) |

| b (Å) | 15.6570 (18) |

| c (Å) | 6.9600 (17) |

| β (°) | 103.406 (4) |

| Volume (ų) | 1103.5 (3) |

| Dihedral Angle | 71.40 (12)° (between aromatic rings) |

Data from a study on 4-Nitro-2-phenoxyaniline. researchgate.net

Chromatographic Separation Techniques for Research Samples

Chromatography is essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for assessing its purity.

Ultra-High-Performance Liquid Chromatography (UHPLC) is a state-of-the-art separation technique that offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. rsc.org It is well-suited for the analysis of moderately polar compounds like this compound and its derivatives. thermofisher.com

A typical UHPLC method for this class of compounds would employ a reversed-phase column (e.g., C18) with sub-2 µm particles. mdpi.com The mobile phase would likely consist of a gradient mixture of an aqueous component (water with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the aromatic rings and nitro group provide strong chromophores, or a mass spectrometer for enhanced selectivity and sensitivity (UHPLC-MS). rsc.orgthermofisher.com This technique is crucial for quality control, stability studies, and quantifying the compound in various matrices.

Derivatization Reagents and Strategies for Enhanced Analytical Sensitivity

In the analysis of this compound and its derivatives, particularly at trace levels, derivatization is a key strategy to enhance analytical sensitivity and improve chromatographic performance. This chemical modification process converts the analyte into a derivative with properties that are more suitable for a specific analytical technique, often leading to lower detection limits and increased selectivity. The primary amino group in this compound is the main target for derivatization.

A variety of derivatization reagents are available for targeting primary aromatic amines. These reagents can introduce a chromophore or fluorophore into the molecule, significantly enhancing its detectability by UV-Vis or fluorescence detectors in High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov Common derivatization reagents react with the primary amine to form a stable, highly responsive derivative. nih.gov

Common Derivatization Reagents for Primary Aromatic Amines:

| Derivatization Reagent | Target Functional Group | Detection Method | Advantages |

| Dansyl chloride (DNS-Cl) | Primary and secondary amines | Fluorescence, UV | Stable derivatives, well-established methodology. |

| Dabsyl chloride (DABS-Cl) | Primary and secondary amines | Visible | Forms colored derivatives, suitable for visible detection. |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines | Fluorescence | High sensitivity, reacts rapidly. researchgate.netnih.gov |

| o-Phthalaldehyde (OPA) | Primary amines (in the presence of a thiol) | Fluorescence | Rapid reaction, forms highly fluorescent isoindole derivatives. researchgate.netnih.gov |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Primary and secondary amines | UV | Forms stable dinitrophenyl (DNP) derivatives. |

The choice of derivatization reagent and strategy depends on several factors, including the analytical instrumentation available, the complexity of the sample matrix, and the desired sensitivity. For instance, pre-column derivatization involves reacting the analyte with the reagent before injection into the chromatographic system. This approach is widely used and allows for the removal of excess reagent before analysis, which can reduce background noise. nih.gov Post-column derivatization, on the other hand, occurs after the separation of the analytes on the column and before detection. This method is advantageous when the analyte is unstable or when the derivatization reaction is not compatible with the separation conditions.

Electrochemical Methodologies for Redox Behavior Investigations

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of electroactive compounds like this compound. wikipedia.org The presence of both a reducible nitro group and an oxidizable amino group in its structure makes it an interesting candidate for electrochemical studies. These investigations can provide valuable insights into its reaction mechanisms, electron transfer kinetics, and potential for use in electrochemical sensors or as a redox mediator. mdpi.com

The electrochemical behavior of aromatic nitro compounds is generally well-documented. In aqueous media, the nitro group can undergo a multi-electron reduction. researchgate.netresearchgate.net The initial step often involves a one-electron reduction to form a nitro radical anion. researchgate.net Under acidic conditions, a four-electron, four-proton reduction typically leads to the formation of a hydroxylamine (B1172632) derivative. researchgate.net This hydroxylamine can be further reduced to an amine. In a reverse scan, the hydroxylamine may be oxidized back to a nitroso derivative. researchgate.net

Conversely, the aromatic amine group is susceptible to oxidation. The electrochemical oxidation of aniline and its derivatives has been extensively studied. mdpi.com The process often involves the initial formation of a radical cation, which can then undergo further reactions such as dimerization or polymerization. The specific oxidation pathway and potential are highly dependent on the solution pH and the nature of the substituents on the aromatic ring.

For this compound, a cyclic voltammogram would be expected to exhibit both reduction and oxidation peaks. The reduction of the nitro group would likely occur at negative potentials, while the oxidation of the amino group would be observed at positive potentials. The exact peak potentials will be influenced by the electronic effects of the phenoxy group and the interplay between the nitro and amino functionalities.

The investigation of the redox behavior of this compound would typically involve a three-electrode system in a suitable electrolyte solution. wikipedia.org By varying parameters such as the scan rate, pH, and analyte concentration, it is possible to elucidate the reversibility of the redox processes, the number of electrons transferred, and the diffusion coefficients of the species involved. wikipedia.orgijraset.com Such studies on related compounds like p-nitroaniline have been conducted to understand their electro-oxidation and kinetic parameters. ijraset.com Similarly, the electrochemical oxidation of nitrophenols has been investigated on various electrode materials. researchgate.netsemanticscholar.org These studies provide a framework for predicting and interpreting the electrochemical behavior of this compound.

Expected Redox Processes for this compound:

| Process | Functional Group | Expected Products |

| Reduction | Nitro group (-NO₂) | Hydroxylamine derivative, Amine derivative |

| Oxidation | Amino group (-NH₂) | Radical cation, Dimerized/Polymerized products |

The data obtained from electrochemical investigations are crucial for understanding the fundamental properties of this compound and can inform its application in various fields, including the development of novel analytical methods.

Emerging Research Directions and Future Perspectives for 2 3 Nitrophenoxy Aniline

Exploration of Novel and Efficient Synthetic Routes

The synthesis of diaryl ethers, including 2-(3-nitrophenoxy)aniline, has traditionally been accomplished through methods like the Ullmann condensation. wikipedia.org This reaction typically involves the copper-promoted coupling of an aryl halide with a phenol (B47542). chemeurope.com However, classic Ullmann conditions are often harsh, requiring high temperatures (frequently over 210°C), polar solvents like N-methylpyrrolidone or nitrobenzene (B124822), and stoichiometric amounts of copper. wikipedia.orgacs.org These demanding conditions have spurred research into more efficient and milder alternatives.

Modern advancements in catalysis have significantly improved the synthesis of diaryl ethers. The development of soluble copper catalysts supported by specific ligands, such as N,N-dimethylglycine, allows the reaction to proceed at lower temperatures (e.g., 90°C). organic-chemistry.org Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination protocol, have also been adapted for C-O bond formation, offering a powerful alternative for constructing the diaryl ether linkage. organic-chemistry.orgrsc.org These catalyzed reactions often exhibit broader substrate scope and functional group tolerance compared to traditional methods.

Furthermore, research is moving towards transition-metal-free approaches. One such strategy involves the use of diaryliodonium salts, which can react with phenols under metal-free conditions to form diaryl ethers. rsc.org Microwave-assisted organic synthesis represents another frontier, offering the potential for dramatically reduced reaction times and increased efficiency. organic-chemistry.orgresearchgate.net

| Method | Typical Catalyst | General Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Traditional Ullmann Condensation | Stoichiometric Copper | High temperature (>200°C), polar solvents | Well-established method | Harsh conditions, limited substrate scope |

| Modern Copper-Catalyzed Coupling | Cu(I) or Cu(II) with ligands (e.g., N,N-dimethylglycine) | Milder temperatures (90-120°C) | Improved yields, milder conditions organic-chemistry.org | Requires specific ligands |

| Palladium-Catalyzed Coupling | Palladium complexes with phosphine (B1218219) ligands | Moderate temperatures, various solvents | High efficiency, broad functional group tolerance organic-chemistry.org | Cost and toxicity of palladium |

| Metal-Free Arylation | None (uses hypervalent iodine reagents) | Often mild, room temperature conditions | Avoids transition metal contamination rsc.org | Requires pre-functionalized reagents |

| Microwave-Assisted Synthesis | Various catalysts can be used | Rapid heating, reduced reaction times | High efficiency, speed organic-chemistry.orgresearchgate.net | Requires specialized equipment |

Design of Advanced Derivatization Strategies for Specific Research Goals

The molecular architecture of this compound, featuring a reactive primary amine and a reducible nitro group, offers fertile ground for derivatization. Future research will focus on strategically modifying these functional groups to synthesize novel compounds with tailored properties for specific applications in materials science and medicinal chemistry.

The reduction of the nitro group to a primary amine is a key transformation that yields 2-(3-aminophenoxy)aniline (B3318409). evitachem.com This diamino diaryl ether serves as a valuable building block for synthesizing more complex molecules, such as polymers or macrocycles. The presence of two distinct amine groups allows for selective functionalization to create unsymmetrical derivatives.

The aniline (B41778) moiety's primary amine is a versatile handle for a wide array of chemical modifications. It can undergo acylation, alkylation, and arylation reactions, such as the Goldberg reaction, which is a copper-catalyzed N-arylation process. wikipedia.org These reactions allow for the introduction of diverse substituents to modulate the electronic and steric properties of the molecule. For instance, the amine can be used as a nucleophile to construct heterocyclic systems, such as 1,2,3-triazoles, which are known for their broad range of biological activities. mdpi.com The chemical oxidation of the aniline group can also lead to other functional groups or nitrogen-containing compounds like azoxybenzenes. rsc.org

Integration with Machine Learning and Artificial Intelligence in Chemical Research

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize the study of compounds like this compound. Machine learning (ML) algorithms are increasingly being employed for computer-aided synthesis planning (CASP), reaction prediction, and the in silico screening of molecular properties. mit.eduresearchgate.netnih.gov

Furthermore, AI can accelerate the discovery of new derivatives by creating vast virtual libraries and predicting their properties. Quantitative Structure-Activity Relationship (QSAR) models, for example, can be trained to predict the toxicity or potential biological activity of novel, unsynthesized derivatives of this compound based on their molecular descriptors. mdpi.com This allows researchers to prioritize the synthesis of the most promising candidates.

Theoretical Prediction and Validation of Unexplored Reactivity Pathways

Computational chemistry provides a powerful lens for examining the reactivity of this compound at a molecular level. Methods such as Density Functional Theory (DFT) are instrumental in elucidating reaction mechanisms, predicting reactivity, and exploring novel chemical transformations that have not yet been attempted experimentally. rsc.org

Theoretical studies can model the entire reaction coordinate for the synthesis of diaryl ethers, for instance, via SNAr mechanisms. By calculating the energies of reactants, transition states, and products, researchers can gain insight into the reaction barriers and the role of the catalyst, solvent, and substituents on the aromatic rings. acs.orgnih.gov Such calculations can explain, for example, why certain leaving groups are more effective or how the electron-withdrawing nitro group influences the reaction rate.

Computational models are also used to predict the regioselectivity of further functionalization on the this compound scaffold. By mapping the electron density and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), scientists can identify the most probable sites for electrophilic or nucleophilic attack. evitachem.com This predictive capability is crucial for designing selective derivatization strategies. The exploration of uncharted reactivity, such as intramolecular cyclizations or novel coupling reactions, can be initially vetted through computational analysis to assess their thermodynamic feasibility before committing to laboratory work.

| Computational Method | Application Area | Predicted Information |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Transition state structures, activation energies, reaction thermodynamics rsc.orgnih.gov |

| Molecular Orbital Theory | Reactivity Prediction | Electron density distribution, HOMO/LUMO energies, sites for electrophilic/nucleophilic attack evitachem.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | Nature and strength of chemical bonds within the molecule |

| Molecular Dynamics (MD) Simulations | Conformational Analysis | Stable conformations, solvent effects, intermolecular interactions |

Sustainable and Eco-Friendly Synthetic Approaches in Academic Research

In line with the principles of green chemistry, a significant future direction for research involving this compound is the development of sustainable and environmentally friendly synthetic protocols. This involves minimizing waste, reducing energy consumption, and using less hazardous materials. researchgate.net

A key area of focus is the replacement of conventional volatile organic solvents with greener alternatives. Water is an ideal green solvent, and methods are being developed for C-O cross-coupling reactions to be performed in aqueous media. rsc.orgnih.gov Supercritical carbon dioxide has also been explored as a sustainable reaction medium for diaryl ether synthesis. ox.ac.uk

The development of heterogeneous and recyclable catalysts is another cornerstone of green synthetic chemistry. For Ullmann-type reactions, copper nanoparticles supported on materials like magnetic ferrite (B1171679) or reduced graphene oxide have been shown to be effective and easily recoverable catalysts. nih.govmdpi.com This avoids the contamination of the product with metal residues and allows the catalyst to be reused for multiple reaction cycles. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.